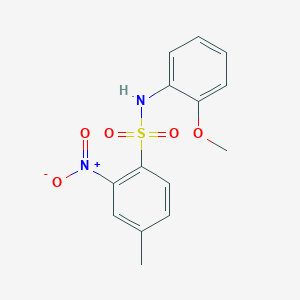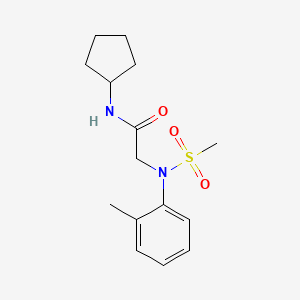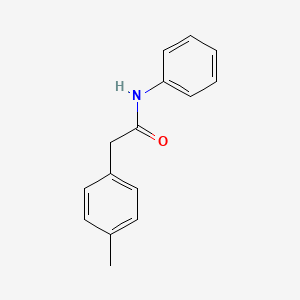![molecular formula C15H13N3O B5726773 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as EPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPO belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
Mécanisme D'action
The mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anticancer effects. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the growth of certain bacteria and fungi, which may contribute to its antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to be stable under various conditions, which allows for easier storage and handling. However, one limitation of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its low solubility in water, which may require the use of organic solvents. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may have different effects in different cell types or organisms, which may complicate the interpretation of results.
Orientations Futures
There are many future directions for the study of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is the investigation of its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of more efficient synthesis methods for 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may allow for larger-scale production and further investigation of its biological activities. Furthermore, the elucidation of the exact mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may provide insight into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 4-ethylphenyl hydrazine hydrochloride in the presence of sodium methoxide. The resulting compound is then treated with triethyl orthoformate and acetic anhydride to obtain the final product, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. The yield of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is around 75%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, as it has been found to inhibit the growth of cancer cells and induce apoptosis. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied for its neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its antimicrobial activity, as it has been found to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
5-(4-ethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-3-5-13(6-4-11)15-17-14(18-19-15)12-7-9-16-10-8-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLATUMJPSZJWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)








![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)